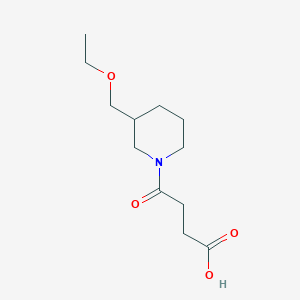
2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” often involves complex chemical reactions . For instance, imidazole, a related compound, was first synthesized by glyoxal and ammonia . The synthesis often involves the use of heterocyclic compounds, which have high chemotherapeutic values and act as a remedy for the development of novel drugs .Molecular Structure Analysis
The molecular structure of “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” can be analyzed using various spectroscopic techniques . For instance, the IR spectrum and NMR spectrum can provide valuable information about the functional groups and the carbon-hydrogen framework in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” can be complex and diverse . For example, catalytic protodeboronation of pinacol boronic esters, a related reaction, utilizes a radical approach . This reaction is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” can be analyzed using various techniques . For instance, the IR spectrum and NMR spectrum can provide information about the molecule’s physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations, such as those conducted by Viji et al. (2020), provide insights into the potential biological effects of compounds through the prediction of molecular docking results. These techniques can help understand the molecule's behavior in biological systems, aiding in the development of new pharmaceuticals or materials with specific properties (Viji et al., 2020).
Generation of Structurally Diverse Libraries
Research by Roman (2013) on using ketonic Mannich bases for alkylation and ring closure reactions to generate a structurally diverse library of compounds demonstrates the chemical's utility in synthetic chemistry. This approach can lead to the discovery of new compounds with varied biological or material applications (Roman, 2013).
Antioxidant and Antimicrobial Activity
Bonacorso et al. (2015) synthesized a novel series of compounds and evaluated their antioxidant and antimicrobial activities. Such studies show the potential of structurally related compounds in developing new antioxidants and antimicrobials, indicating possible research applications of "2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one" in these areas (Bonacorso et al., 2015).
Synthesis and Biological Activity of Derivatives
Research on synthesizing new derivatives and their biological activity, as conducted by Li et al. (2010), highlights the compound's potential use in creating new materials or drugs with specific biological effects. This includes exploring its interactions with various biological targets and assessing cytotoxic activities (Li et al., 2010).
Wirkmechanismus
The mechanism of action of “2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” can be studied using molecular simulation studies . For instance, a compound with potent in vitro antipromastigote activity has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-8(12)11(16)14-6-9(10(7-14)17-2)15-5-3-4-13-15/h3-5,8-10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJYJHKXKIQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)N2C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



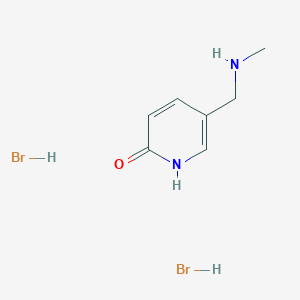


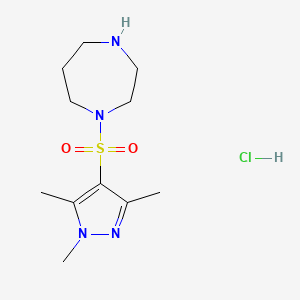
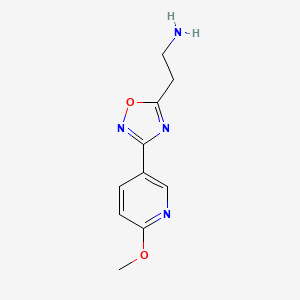
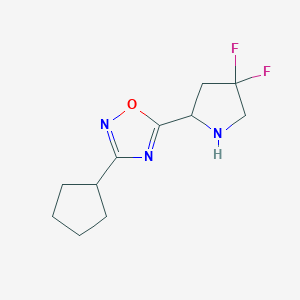


![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)
![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)

![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)
